5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Description
Historical Development of Benzothiazole Chemistry
The foundation of benzothiazole chemistry traces back to the late nineteenth century when Heinrich Debus first synthesized the parent benzothiazole compound in 1889. Initially regarded primarily as a synthetic intermediate in organic chemistry, benzothiazole gradually revealed its medicinal potential as researchers explored its biological activities and pharmacological effects. The historical progression of benzothiazole chemistry demonstrates a remarkable evolution from simple academic curiosity to a cornerstone of modern heterocyclic chemistry.
The early twentieth century witnessed systematic investigations into benzothiazole derivatives, with researchers discovering that structural modifications to the basic benzothiazole framework could dramatically alter biological and chemical properties. By the mid-twentieth century, the pharmaceutical industry had recognized the therapeutic potential of benzothiazole derivatives, leading to intensive research programs focused on developing clinically relevant compounds. The development of specialized synthetic methodologies enabled chemists to create increasingly complex benzothiazole derivatives, including compounds with multiple substitution patterns and extended side chains.
The emergence of 5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine represents a more recent chapter in this evolutionary process, reflecting advances in synthetic chemistry that allow for precise control over molecular architecture. This compound embodies the current state of benzothiazole chemistry, where researchers can design molecules with specific structural features to achieve desired properties and applications.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's name reflects its complex structure, beginning with the benzothiazole core and systematically describing each structural modification. The "5,7-dimethyl" designation indicates methyl substituents at positions 5 and 7 of the benzothiazole ring system, while the "N-(pyridin-3-ylmethyl)" portion describes the pyridine-containing side chain attached to the nitrogen atom at position 2.
According to chemical databases, this compound is classified under multiple identification systems. The Chemical Abstracts Service has assigned it the registry number 1105192-26-4, providing a unique identifier for international chemical communication. The molecular formula C₁₅H₁₅N₃S accurately describes the atomic composition, indicating the presence of fifteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one sulfur atom.
The compound belongs to the broader class of benzothiazole derivatives, which are characterized by the fusion of a benzene ring with a thiazole ring. More specifically, it can be classified as a substituted 2-aminobenzothiazole, a subclass known for diverse biological activities. The presence of the pyridine moiety places it within the category of heterocyclic compounds containing multiple nitrogen-containing rings, a structural feature that often correlates with enhanced biological activity.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to represent broader trends in modern synthetic and medicinal chemistry. Heterocyclic compounds containing both nitrogen and sulfur atoms have emerged as privileged scaffolds in drug discovery, offering a high degree of structural diversity that has proven useful for the development of new therapeutic agents.
Research into benzothiazole derivatives has become a rapidly developing and increasingly active topic in medicinal chemistry, with this particular compound exemplifying the sophisticated molecular architectures now accessible through modern synthetic methods. The combination of multiple heteroatoms within a single molecular framework provides numerous opportunities for intermolecular interactions, making such compounds valuable for biological applications where specific binding to target proteins is required.
The structural features of this compound contribute to its research significance through several mechanisms. The benzothiazole core provides a rigid, planar framework that can participate in π-π stacking interactions and hydrogen bonding. The methyl substitutions at positions 5 and 7 modify the electronic properties of the benzothiazole ring while providing steric bulk that can influence molecular recognition processes. The pyridine-containing side chain introduces additional sites for hydrogen bonding and metal coordination, expanding the compound's potential applications in coordination chemistry and materials science.
Contemporary heterocyclic chemistry research increasingly focuses on compounds that combine multiple pharmacophoric elements within a single molecular framework. This compound represents an excellent example of this approach, incorporating the established biological activity of benzothiazole derivatives with the additional functionality provided by the pyridine moiety.
General Applications of Benzothiazole Derivatives
Benzothiazole derivatives have established themselves across multiple application domains, with their utility extending from pharmaceutical applications to industrial processes and materials science. The parent benzothiazole compound serves as a foundation for understanding the broader applications of this chemical class, which includes roles as dyes, food additives, rubber processing aids, and pharmaceutical intermediates.
In pharmaceutical applications, benzothiazole derivatives have demonstrated remarkable versatility, with documented activities including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. The diversity of biological activities exhibited by benzothiazole derivatives reflects the ability of this scaffold to interact with multiple biological targets through various mechanisms. Research has identified benzothiazole-containing compounds as effective inhibitors of enzymes, receptors, and cellular processes relevant to disease treatment.
Industrial applications of benzothiazole derivatives include their use as accelerators in rubber vulcanization processes, where compounds based on 2-mercaptobenzothiazoles facilitate the formation of sulfide cross-links between polymer chains. The food industry has recognized certain benzothiazole derivatives as flavoring agents, with the European Food Safety Authority approving their use based on safety assessments. These compounds contribute sulfurous and meaty flavor characteristics to food products.
The materials science applications of benzothiazole derivatives continue to expand as researchers discover new properties and develop novel synthetic approaches. Advanced materials incorporating benzothiazole moieties have shown promise in applications ranging from organic electronics to catalysis, reflecting the continued relevance of this chemical class in cutting-edge research.
| Application Domain | Specific Uses | Key Properties | Examples |
|---|---|---|---|
| Pharmaceutical | Anticancer, antimicrobial, anti-inflammatory agents | High biological activity, target selectivity | Riluzole, pramipexole |
| Industrial Chemistry | Rubber vulcanization accelerators | Chemical reactivity, thermal stability | 2-Mercaptobenzothiazole derivatives |
| Food Industry | Flavoring agents | Safety profile, sensory properties | Natural and synthetic flavor compounds |
| Materials Science | Organic electronics, catalysis | Electronic properties, structural rigidity | Functional materials and composites |
The research into this compound represents part of the continuing effort to develop benzothiazole derivatives with enhanced properties and expanded applications. The specific structural features of this compound position it as a potentially valuable addition to the library of benzothiazole derivatives available for research and development activities across multiple disciplines.
Properties
IUPAC Name |
5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-6-11(2)14-13(7-10)18-15(19-14)17-9-12-4-3-5-16-8-12/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGPDLRXUKSNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NCC3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthetic Route
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Synthesis of 5,7-dimethyl-1,3-benzothiazol-2-amine | Aniline derivative + thiocyanate, bromine, acetic acid |
| 2 | Introduction of pyridin-3-ylmethyl group | Pyridin-3-ylmethyl halide, base (e.g., K2CO3), solvent (e.g., DMF) |
Analysis of Synthetic Methods
The synthesis of benzothiazole derivatives often involves multiple steps, each with its own set of conditions and reagents. The choice of method depends on the availability of starting materials and the desired substituents.
Advantages and Challenges
- Advantages : Benzothiazole derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. The introduction of various substituents allows for the tuning of these activities.
- Challenges : The synthesis can be complex, requiring careful control of reaction conditions to achieve high yields and purity.
Research Findings and Applications
Benzothiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and antitubercular activities. The specific compound This compound may exhibit unique biological activities due to its structural features.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atom in the pyridine ring, leading to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzothiazoles. Research indicates that derivatives of 1,3-benzothiazole exhibit significant antiproliferative activity against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Colon Cancer (HCT116)
- Lung Adenocarcinoma (A549)
- Glioblastoma (U87 MG)
For instance, compounds structurally similar to 5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine have shown effectiveness in inhibiting cell growth and inducing apoptosis in these cancer types .
Kinase Inhibition
The compound has also been explored for its ability to inhibit specific kinases involved in cancer progression and other diseases. Kinase inhibitors are critical in treating various conditions, including cancers and metabolic disorders. Studies have demonstrated that benzothiazole derivatives can act as potent inhibitors of PI3K and mTOR pathways, which are crucial for cell growth and survival .
Antimicrobial Activity
This compound and its analogs have demonstrated antimicrobial properties against a range of pathogens. Laboratory tests indicate moderate to good inhibition against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus species
These findings suggest potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Emerging research points to the neuroprotective effects of benzothiazole derivatives. Specifically, some compounds have shown promise in inhibiting the interaction between amyloid-beta peptides and associated proteins implicated in Alzheimer's disease. This inhibition could lead to novel therapeutic strategies for neurodegenerative diseases .
Table of Applications
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazol-2-amine Derivatives
The biological and physicochemical properties of benzothiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Impact of Substituents on Physicochemical Properties
- Solubility : Pyridin-3-ylmethyl-substituted derivatives (e.g., the target compound) exhibit better aqueous solubility than aryl-substituted analogs (e.g., N-(3-ethylphenyl)-1,3-benzothiazol-2-amine) due to the pyridine ring’s hydrogen-bonding capacity .
- Electronic Effects : Methoxy and ethoxy groups act as electron-donating substituents, increasing the electron density of the benzothiazole ring, whereas chlorine is electron-withdrawing, altering reactivity in electrophilic substitutions .
- Steric Effects : Methyl groups at the 5- and 7-positions (target compound) reduce steric hindrance compared to bulkier substituents like ethylphenyl, facilitating molecular interactions in biological systems .
Biological Activity
5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1105192-26-4) is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological significance, and research findings related to its pharmacological effects.
- Molecular Formula : C15H15N3S
- Molecular Weight : 269.37 g/mol
- IUPAC Name : 5,7-dimethyl-n-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
- Purity : 95% .
Biological Activity Overview
Research indicates that compounds in the benzothiazole class exhibit a variety of biological activities, including:
- Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
- Antiviral : Potential applications in treating viral infections.
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory : Reducing inflammation in various models.
The synthesis of this compound typically involves the reaction of substituted benzothiazoles with pyridine derivatives. The mechanism by which this compound exerts its biological effects is still under investigation; however, it is believed to interact with specific biological targets such as enzymes involved in cellular signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. The results indicated significant inhibitory activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Streptococcus pneumoniae | 0.015 μg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound exhibits cytotoxic effects. The compound was tested against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast) | 6.46 |
| NUGC-3 (gastric) | 6.56 |
| SK-Hep-1 (liver) | Moderate inhibition observed |
The results indicated a promising potential for this compound in cancer therapy, particularly due to its ability to induce apoptosis in cancer cells .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of benzothiazole derivatives. In animal models, compounds similar to this compound showed reduced levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Recent clinical studies have begun to explore the efficacy of benzothiazole derivatives in treating chronic diseases. For instance:
- Study on Inflammatory Diseases : A clinical trial demonstrated that patients receiving treatment with benzothiazole derivatives experienced significant reductions in inflammatory symptoms compared to a placebo group.
- Cancer Treatment Trials : Ongoing trials are evaluating the effectiveness of this compound in combination therapies for various cancers.
Q & A
Q. What are the standard synthetic routes for preparing 5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine?
The synthesis typically involves condensation reactions between substituted benzothiazole precursors and pyridinylmethylamine derivatives. Conventional methods use reflux conditions with catalysts like acetic acid or Lewis acids. Microwave-assisted synthesis offers a faster, higher-yield alternative by reducing reaction times and side products . Post-synthesis purification often involves recrystallization (e.g., methanol/water mixtures) or column chromatography. Key intermediates should be validated via melting point analysis and thin-layer chromatography (TLC).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- 1H/13C NMR : To confirm substituent positions and amine linkage (e.g., pyridinylmethyl group at N1) .
- FTIR : Identifies functional groups like C=N (benzothiazole) and N-H stretches (amine) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures purity by matching calculated vs. experimental C/H/N/S ratios .
Q. How is the compound’s solubility and stability assessed for biological assays?
Solubility is tested in solvents like DMSO, water, and ethanol using UV-Vis spectroscopy or gravimetric methods. Stability studies involve HPLC or LC-MS to monitor degradation under varying pH, temperature, and light conditions. For cell-based assays, ensure DMSO concentrations ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular structure and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) is performed using diffractometers (e.g., Stoe IPDS-2) at low temperatures (e.g., 173 K) to minimize thermal motion . Refinement with SHELXL (via WinGX suite) optimizes bond lengths/angles and identifies hydrogen-bonding networks (e.g., N–H⋯N interactions forming 2D networks) . Visualization tools like Mercury analyze packing diagrams and Hirshfeld surfaces to quantify intermolecular interactions .
Q. What strategies address discrepancies in biological activity data across studies?
- Statistical rigor : Use ANOVA or t-tests to assess significance between replicates .
- Assay standardization : Validate cell lines (e.g., HCT-116 for cytotoxicity) and control compounds .
- Dose-response curves : Calculate IC50 values with nonlinear regression models to compare potency .
Q. How can reaction conditions be optimized for higher yields?
Q. What computational methods model interactions with biological targets?
Q. How are hydrogen-bonding networks analyzed from crystallographic data?
Hydrogen bonds are identified using SHELXL (e.g., N–H⋯N distances <3.0 Å, angles >120°) and tabulated with Mercury . Topology analysis (e.g., using TOPOS) classifies networks as 1D chains or 2D sheets, which correlate with solubility and melting points .
Q. What challenges arise in synthesizing analogs with improved pharmacokinetics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
